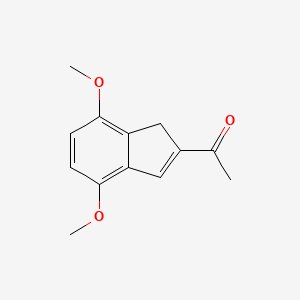
1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one is a chemical compound with a molecular formula of C13H14O3 It is characterized by the presence of an indene ring substituted with methoxy groups at positions 4 and 7, and an ethanone group at position 1
Preparation Methods
The synthesis of 1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxyindanone.
Reaction Conditions: The key step involves the alkylation of 4,7-dimethoxyindanone with an appropriate alkylating agent under basic conditions. Common reagents used include alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halides or amines.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted indenes.
Scientific Research Applications
1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-iodophenyl)ethan-1-one and 1-(3-aminophenyl)ethan-1-one share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of methoxy groups at positions 4 and 7 of the indene ring in this compound imparts unique chemical properties, making it distinct from other related compounds.
Properties
CAS No. |
90269-89-9 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(4,7-dimethoxy-1H-inden-2-yl)ethanone |
InChI |
InChI=1S/C13H14O3/c1-8(14)9-6-10-11(7-9)13(16-3)5-4-12(10)15-2/h4-6H,7H2,1-3H3 |
InChI Key |
XTKHQZKSJCEPAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















